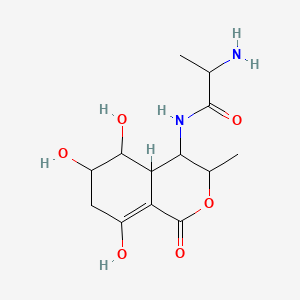
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, also known as actinobolin, is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a benzopyran ring, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- typically involves the use of microbial fermentation. The bacteria Streptomyces coelicolor and Escherichia coli are commonly employed for this purpose . The fermentation process involves cultivating these bacteria under specific conditions, followed by extraction and purification of the compound.
Industrial Production Methods
Industrial production of this compound also relies on microbial fermentation. The process is scaled up in bioreactors where optimal conditions for bacterial growth and compound production are maintained. After fermentation, the compound is extracted using solvent extraction methods and further purified through chromatography techniques .
化学反应分析
Types of Reactions
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
科学研究应用
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker.
作用机制
The mechanism of action of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- (S)-
- Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- ®-
Uniqueness
The uniqueness of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- lies in its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse reactivity and wide range of applications .
生物活性
Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- is a compound with significant biological activity. It is structurally related to actinobolin, an antibiotic produced by Streptomyces griseoviridus var atrofaciens and has been investigated for its potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H20N2O6
- Molecular Weight : 300.31 g/mol
- CAS Number : 24397-89-5
- Density : Approximately 1.2243 g/cm³
- pKa Values : 7.5 and 8.8 at 25°C
Propanamide exhibits its biological effects primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The compound has been shown to inhibit specific enzymes and pathways that are critical for cancer cell growth.
Enzyme Inhibition
Research indicates that propanamide can inhibit certain kinases and other enzymes involved in cell cycle regulation. This inhibition leads to reduced proliferation rates in various cancer cell lines.
Anticancer Activity
Propanamide has demonstrated notable anticancer properties in vitro:
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
As a derivative of actinobolin, propanamide retains antimicrobial properties:
- In Vitro Studies :
-
Comparison with Actinobolin :
- Similar to actinobolin, propanamide's antimicrobial activity is attributed to its ability to inhibit ribosomal function in bacteria.
Study 1: Anticancer Efficacy
A study involving the administration of propanamide to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The results highlighted the compound's potential as a therapeutic agent in oncology.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Propanamide | 60 |
Study 2: Antimicrobial Activity
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, propanamide showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
属性
CAS 编号 |
11002-80-5 |
|---|---|
分子式 |
C13H20N2O6 |
分子量 |
300.31 g/mol |
IUPAC 名称 |
2-amino-N-(5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl)propanamide |
InChI |
InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19) |
InChI 键 |
PQVQBAAWCOTEBG-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















